molecular formula C11H20N2O3 B8199856 Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8199856
M. Wt: 228.29 g/mol
InChI Key: CYRPCDFWLJRNBX-UHFFFAOYSA-N
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Description

Tert-butyl 6-hydroxy-3,8-diazabicyclo[321]octane-8-carboxylate is a complex organic compound with the molecular formula C11H20N2O3 This compound is part of the diazabicyclo family, which is known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with appropriate reagents to introduce the hydroxy group at the 6-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making the compound versatile for various applications.

Properties

IUPAC Name

tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRPCDFWLJRNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1CNC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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